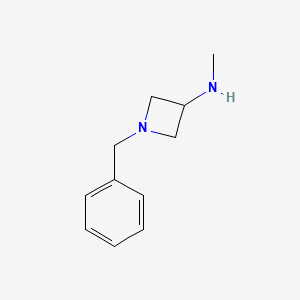

1-Benzyl-N-methylazetidin-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-N-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-12-11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKXKQBIHONSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460824 | |

| Record name | 1-BENZYL-N-METHYLAZETIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223381-60-0 | |

| Record name | 1-BENZYL-N-METHYLAZETIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Relevance and Biological Target Identification of Azetidine Derivatives

Exploration of Broad Pharmacological Profiles of Azetidine (B1206935) Scaffolds

Azetidine derivatives have demonstrated a remarkable diversity of biological effects, positioning them as versatile building blocks in drug discovery. nih.gov Their constrained four-membered ring system allows for precise control over the spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. jmchemsci.com The incorporation of the azetidine motif can lead to improved metabolic stability and pharmacokinetic properties compared to more common five- and six-membered nitrogen heterocycles. jmchemsci.commedwinpublishers.com

The development of azetidine-based scaffolds has been a significant area of focus for CNS-targeted drug discovery. jmchemsci.comjmchemsci.com The rigid nature of the azetidine ring is particularly useful in designing ligands for CNS receptors, where specific conformations are often required for high-affinity binding.

Tricyclic derivatives of azetidine have been synthesized and screened for their potential as antidepressant agents. mdpi.com In these studies, the most active compounds featured a tricyclic ring system attached to the nitrogen at position 1 and a basic group, such as a methylamino group, at position 3 of the azetidine ring. mdpi.com One such dextrorotatory methylamino derivative was identified as a CNS stimulant with a notable absence of peripheral anticholinergic activity, highlighting the potential for developing selective CNS agents. mdpi.com

Furthermore, research into azetidine analogs of lobelane (B1250731) has revealed potent inhibitors of vesicular dopamine (B1211576) uptake. nih.gov These compounds, by targeting the vesicular monoamine transporter 2 (VMAT2), modulate dopamine levels in the brain, a key mechanism in various neurological and psychiatric disorders. Both cis- and trans- isomers of these azetidine derivatives have shown significant inhibitory activity, suggesting a degree of flexibility in how they interact with their binding site on VMAT2. nih.gov This research underscores the potential of azetidine-containing molecules to interact with the dopaminergic system.

While no specific studies on the CNS activity or dopamine receptor interactions of 1-Benzyl-N-methylazetidin-3-amine have been reported, its structural similarity to active CNS compounds, particularly the presence of a basic amine function on the azetidine ring, suggests that it could potentially exhibit CNS activity.

Table 1: CNS Activity of Selected Azetidine Derivatives

| Compound Class | Specific Example | Observed Activity | Reference |

|---|---|---|---|

| Tricyclic Azetidine Derivatives | Dextrorotatory methylamino derivative | CNS stimulant, reserpine (B192253) antagonism | mdpi.com |

The azetidine scaffold is a key structural feature in numerous compounds with potent anti-infective and anticancer properties.

In the realm of anti-infective agents , azetidin-2-one (B1220530) derivatives, also known as β-lactams, are famous for their antibacterial activity, with penicillin being a prime example. nih.gov More recent research has focused on novel azetidine derivatives to combat the rise of antibiotic resistance. For instance, certain substituted phenyl azetidine-2-one sulfonyl derivatives have demonstrated significant antibacterial activity, with some compounds showing efficacy comparable or superior to the standard drug ampicillin. jmchemsci.com The antimicrobial studies often indicate that the presence of electron-withdrawing groups on the phenyl ring enhances the activity. jmchemsci.com Furthermore, azetidine-containing compounds have been investigated for their antifungal and antiviral properties. jmchemsci.comnih.gov A chitosan-azetidine derivative, for example, has shown promising antifungal effects against Aspergillus fumigatus. nih.gov Bicyclic azetidines have also emerged as a promising class of antimalarial agents, targeting the Plasmodium falciparum phenylalanyl-tRNA synthetase. acs.org

In anticancer research , azetidine derivatives have shown significant potential. Azetidin-2-one derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), melanoma (B16F10), and cervical cancer (SiHa). jmchemsci.commedwinpublishers.com Some of these compounds are believed to act as vascular disrupting agents by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs like vincristine. jmchemsci.com For example, the incorporation of a β-lactam ring into a combretastatin (B1194345) A-4 phosphate (B84403) (CA4P) analog led to improved stability and a substantial increase in antineoplastic activity. jmchemsci.com Novel azetidine-based compounds have also been identified as irreversible inhibitors of Stat3 activation, a key signaling pathway in many cancers, leading to tumor cell death in triple-negative breast cancer models. nih.gov

There is currently no published research on the anti-infective or anticancer activity of This compound . However, the extensive research on other azetidine derivatives suggests that this compound could be a candidate for such investigations.

Table 2: Anti-infective and Anticancer Activity of Selected Azetidine Derivatives

| Activity | Compound Class/Example | Target/Mechanism | Reference |

|---|---|---|---|

| Antibacterial | Substituted phenyl azetidine-2-one sulphonyl derivatives | Not specified | jmchemsci.com |

| Antifungal | Chitosan-azetidine derivative | Fungal membrane disruption | nih.gov |

| Antimalarial | Bicyclic azetidines | Plasmodium falciparum phenylalanyl-tRNA synthetase | acs.org |

| Anticancer | Azetidin-2-one derivatives | Tubulin polymerization inhibition | jmchemsci.com |

Beyond CNS disorders, infections, and cancer, azetidine derivatives have been explored for a variety of other therapeutic applications.

The anti-inflammatory potential of azetidin-2-one derivatives has been a subject of interest. For instance, azetidin-2-one derivatives of ferulic acid have demonstrated significant anti-inflammatory effects in both acute and chronic inflammation models in rats. mdpi.com One particular derivative showed an anti-inflammatory effect comparable to that of indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). mdpi.com The mechanism of action for some of these compounds is linked to the inhibition of phospholipase A2 (PLA2) enzymes, which are involved in the inflammatory cascade. medwinpublishers.com

In the context of antioxidant activity , certain azetidine-2-one derivatives have been shown to possess free radical scavenging properties. jmchemsci.com In one study, a synthesized azetidine derivative exhibited good antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. jmchemsci.com This suggests that the azetidine scaffold can be functionalized to create compounds capable of mitigating oxidative stress, which is implicated in a wide range of diseases.

No specific studies have been published on the anti-inflammatory or antioxidant properties of This compound .

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms by which azetidine derivatives exert their biological effects is crucial for the rational design of new and improved therapeutic agents.

Azetidine derivatives have been shown to interact with a variety of enzymes and receptors, leading to the modulation of their activity.

In the area of enzyme inhibition , as mentioned earlier, azetidine-containing compounds have been identified as inhibitors of VMAT2, PLA2, and Stat3. medwinpublishers.comnih.govnih.gov The rigid azetidine ring can position key functional groups in an optimal orientation for binding to the active site of an enzyme. For example, covalent inhibitors of monoacylglycerol lipase (B570770) (MAGL) have been developed using an azetidine carbamate (B1207046) scaffold, where the strained ring facilitates the covalent modification of a key serine residue in the enzyme's active site. jmchemsci.com

Regarding receptor modulation , azetidine derivatives have been designed to target specific receptor subtypes. For example, stereoisomers of azetidine-2,3-dicarboxylic acid have been shown to act as agonists at NMDA receptors, with some selectivity for specific subtypes like NR1/NR2D. nih.gov This highlights the potential of using the constrained azetidine ring to achieve subtype-selective receptor modulation, which can lead to more targeted therapies with fewer side effects. Azetidine derivatives have also been investigated as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters. nih.gov

The specific enzyme inhibition or receptor modulation profile of This compound remains to be determined through future research.

The biological effects of azetidine derivatives are often the result of their interaction with specific cellular pathways. For instance, the anticancer activity of some azetidin-2-one derivatives is linked to the induction of apoptosis (programmed cell death). jmchemsci.com This can occur through the inhibition of key proteins in cell cycle regulation and the activation of caspases, which are the executioners of apoptosis. jmchemsci.com The ability of certain azetidine derivatives to inhibit Stat3 signaling directly impacts a critical pathway involved in cell proliferation, survival, and differentiation, making it a key mechanism for their antitumor effects. nih.gov

The interrogation of cellular pathways affected by This compound would be a necessary step in elucidating its potential pharmacological profile.

Methodologies for Biological Target Identification

Identifying the molecular targets of bioactive compounds is a critical and often challenging phase in drug discovery. drughunter.com For azetidine derivatives, as with other small molecules, a variety of powerful techniques are employed to elucidate their mechanism of action at the molecular level. These methodologies can be broadly categorized into affinity-based proteomics, phenotypic screening with subsequent target deconvolution, and structure-based approaches.

Affinity-Based Proteomics and Chemoproteomics

Affinity-based proteomics and chemoproteomics are powerful strategies for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. nih.govnih.gov These methods typically involve chemically modifying the small molecule of interest to create a probe that can be used to "fish" for its protein targets.

A common approach involves attaching a reactive group and a reporter tag (like biotin) to the azetidine derivative. The reactive group, often a photo-activatable crosslinker, allows for the formation of a covalent bond between the probe and its target protein upon UV irradiation. nih.gov The biotin (B1667282) tag then enables the selective enrichment of the probe-protein complex using streptavidin-coated beads. The captured proteins are subsequently identified by mass spectrometry. nih.gov

An illustrative example of this approach is the identification of the cellular targets of lapatinib (B449), an EGFR inhibitor. Researchers designed and synthesized lapatinib derivatives incorporating different linker chemistries, including alkyne groups for "click chemistry" and diazirine groups for photo-affinity labeling. nih.gov These probes successfully pulled down the known target, EGFR, from cell lysates, validating the utility of these methods for target identification. nih.gov

More specific to the azetidine class, a study on potent and irreversible azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) utilized mass spectrometry to pinpoint the exact sites of interaction. researchgate.netnih.govsemanticscholar.org By analyzing the STAT3 protein after treatment with the azetidine compounds, researchers were able to identify the specific cysteine residues that were covalently modified by the inhibitors, thus confirming direct target engagement and elucidating the mechanism of irreversible inhibition. researchgate.net

Another powerful chemoproteomic technique is isotopic thermal profiling (isoTOP-ABPP), which can identify the targets of a compound by observing changes in protein thermal stability upon ligand binding. nih.gov In a study aimed at understanding the proteome-wide effects of incorporating the non-canonical amino acid azetidine-2-carboxylic acid, thermal proteome profiling was used to assess the stability of thousands of proteins. biorxiv.org This method revealed that the incorporation of azetidine into proteins could disrupt protein-protein interactions, as evidenced by the reduced thermal stability of certain ribosomal protein complexes. biorxiv.org

Table 1: Examples of Azetidine Derivatives and their Identified Biological Targets

| Compound Class | Identified Target | Methodology |

|---|---|---|

| Azetidine-based compounds | STAT3 (covalent modification of cysteine residues) | Mass Spectrometry researchgate.net |

| Azetidine-2-carboxylic acid | Ribosomal proteins (destabilization) | Thermal Proteome Profiling biorxiv.org |

| Lapatinib derivatives (model system) | EGFR | Affinity-based proteomics with photo-affinity and click chemistry probes nih.gov |

| Dankastatin B (model system) | VDAC3 (covalent modification of cysteine) | isoTOP-ABPP with an alkyne-functionalized probe nih.gov |

Phenotypic Screening and Target Deconvolution

Phenotypic screening represents a different paradigm in drug discovery, where compounds are tested for their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target. nih.govresearchgate.net This approach is particularly valuable for identifying first-in-class drugs and for studying complex diseases where the optimal target may not be known. nih.gov Once a "hit" compound, such as an azetidine derivative, is identified from a phenotypic screen, the subsequent challenge is to determine its molecular target, a process known as target deconvolution. drughunter.comnih.gov

A notable example of this strategy is the discovery of a series of azetidine derivatives with potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. These compounds were identified through a whole-cell phenotypic screen. Subsequent target deconvolution studies suggested that these azetidines act by inhibiting the assembly of mycolic acids, essential components of the mycobacterial cell wall.

In a similar vein, a screen of a small-molecule library using a cell line engineered to express the human GABA transporter 3 (GAT3) led to the identification of a novel class of inhibitors. nih.gov Although the initial hits were isatin (B1672199) derivatives, this study exemplifies the power of phenotypic screening to identify compounds that modulate a specific biological function. Subsequent structure-activity relationship (SAR) studies, a common step after a phenotypic screen, can then be used to optimize the potency and selectivity of the initial hits, potentially leading to the design of new azetidine-based inhibitors. nih.gov

The deconvolution of the target of a hit from a phenotypic screen can be a complex process. Indirect methods, such as analyzing changes in gene expression profiles or comparing the phenotypic fingerprint of the hit compound to that of compounds with known mechanisms of action, can provide valuable clues. nih.gov For instance, the "Connectivity Map" is a database of gene expression profiles from human cells treated with a large number of small molecules. By comparing the gene expression signature induced by an azetidine derivative to the profiles in this database, researchers can hypothesize about its potential targets and mechanism of action. drughunter.com

Table 2: Phenotypic Screening and Target Deconvolution Examples

| Compound/Library | Phenotype Observed | Implied/Identified Target/Pathway | Organism/System |

|---|---|---|---|

| Azetidine derivatives (BGAz) | Bactericidal activity | Mycolate assembly | Mycobacterium tuberculosis |

| Isatin derivatives (from library screen) | Inhibition of GABA uptake | GABA Transporter 3 (GAT3) | Human GAT3-expressing cell line nih.gov |

| Gedunin (from natural product library) | Not specified | Hsp90 | Human cells (via Connectivity Map) drughunter.com |

Structure-Based Target Elucidation

Structure-based drug design is a powerful methodology that relies on the three-dimensional structure of a biological target to design and optimize inhibitors. nih.gov This approach can significantly accelerate the drug discovery process by enabling the rational design of molecules with high affinity and selectivity. The conformational rigidity of the azetidine ring makes it a particularly attractive scaffold for this type of design. enamine.net

A compelling example of structure-based target elucidation is the development of a novel series of azetidine-containing inhibitors of the hepatitis C virus (HCV) NS3/4A serine protease. nih.gov Researchers used molecular modeling, guided by the known structure of the protease, to design macrocyclic compounds where a 2,4-disubstituted azetidine replaced a proline residue in an earlier inhibitor. This rational design led to a series of compounds with excellent potency and selectivity in both biochemical and cell-based assays. The success of this approach was ultimately confirmed by obtaining a co-crystal structure of one of the azetidine inhibitors bound to the NS3/4A protease, which provided a detailed atomic-level view of the interactions between the inhibitor and its target. nih.gov

The process of structure-based design often begins with identifying a lead fragment that binds to the target protein, which can be achieved through techniques like X-ray crystallography. Once a fragment hit is identified, computational methods can be used to explore how to elaborate on this fragment to improve its binding affinity. The use of bifunctional 3-D building blocks, including azetidine-containing structures, allows for the creation of virtual libraries of compounds with diverse three-dimensional shapes that can be docked into the target's binding site in silico. acs.org

Furthermore, understanding the biosynthesis of the azetidine ring itself can provide structural insights. A study on the enzyme AzeJ, which catalyzes the formation of azetidine-2-carboxylic acid, determined its crystal structure. nih.gov This provided a detailed view of the active site and the proposed catalytic mechanism, which could potentially be exploited for the development of enzyme inhibitors or for the bio-engineering of novel azetidine-containing compounds. nih.gov

Table 3: Structure-Based Design and Elucidation with Azetidine Scaffolds

| Compound/System | Target Protein | Key Findings | PDB Code |

|---|---|---|---|

| Azetidine-containing macrocycle | HCV NS3/4A Protease | Co-crystal structure confirmed the binding mode predicted by molecular modeling. nih.gov | 4TYD nih.gov |

| AzeJ enzyme | (substrate: S-adenosylmethionine) | Crystal structure revealed the catalytic mechanism for azetidine ring formation. nih.gov | 8RYD, 8RYG nih.gov |

| Pyrimidine fragment (model system) | Generic protein target | 3-D building blocks, including azetidines, can be used to elaborate fragments into lead-like compounds. acs.org | N/A |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Benzyl N Methylazetidin 3 Amine Analogues

Systematic Modification of the Azetidine (B1206935) Core

The four-membered azetidine ring is a key structural motif found in numerous biologically active compounds. nih.gov Its inherent ring strain influences both the reactivity and the three-dimensional conformation of its derivatives, providing a unique scaffold for drug design. researchgate.net Systematic modifications of this core, including substitutions at the nitrogen atom and the carbon atoms of the ring, are fundamental to SAR studies.

The substituents on the azetidine nitrogen play a pivotal role in modulating the biological activity of its derivatives. In analogues of 1-Benzyl-N-methylazetidin-3-amine, both the benzyl (B1604629) and methyl groups are targets for modification to explore their impact on potency, selectivity, and pharmacokinetic properties.

Research on various N-substituted azetidines has demonstrated that altering the lipophilicity and steric bulk at this position can significantly affect biological outcomes. For instance, in a study of azetidine derivatives as GABA uptake inhibitors, N-alkylated lipophilic derivatives showed high potency at the GAT-1 transporter. nih.gov This suggests that for this compound analogues, replacing the N-benzyl or N-methyl group with other lipophilic moieties could enhance activity, depending on the specific target. For example, replacing the N-benzyl group with other arylmethyl groups (e.g., substituted benzyls, naphthylmethyl) or long-chain alkyl groups can probe the size and nature of the corresponding binding pocket.

Similarly, studies on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as histamine H3 receptor agonists revealed that the nature of the N-alkyl substituent on the 3-amino group significantly influenced agonist activity, with an isopropyl substitution leading to partial agonism compared to the full agonism of smaller alkyl groups. acs.org While this substitution is on the C-3 amine, it highlights the sensitivity of receptor interactions to the steric and electronic properties of substituents attached to the azetidine core. The table below illustrates hypothetical SAR trends for N-1 substitution based on established principles.

| N-1 Substituent (R) | General Lipophilicity | Steric Bulk | Hypothetical Impact on Activity |

|---|---|---|---|

| -CH₃ (Methyl) | Low | Small | Baseline |

| -CH₂CH₃ (Ethyl) | Moderate | Small | Potential for slight increase/decrease |

| -CH(CH₃)₂ (Isopropyl) | High | Medium | May increase potency or introduce selectivity |

| -CH₂Ph (Benzyl) | High | Large | Potential for significant hydrophobic/pi-stacking interactions |

| -CH₂(4-Cl-Ph) (4-Chlorobenzyl) | Very High | Large | May enhance binding through specific halogen interactions |

The substitution pattern at the C-3 position is a critical determinant of activity for 3-aminoazetidine derivatives. The primary amine of the parent this compound is a key interaction point and a handle for further functionalization. Modifications such as alkylation, acylation, or sulfonylation can introduce new interactions with a biological target and alter properties like solubility and cell permeability.

Studies on related structures underscore the importance of C-3 modifications. For example, research into 3-aminoazetidine derivatives as H3 receptor agonists showed that N-alkylation of the 3-amino group directly modulated potency and efficacy. acs.org Furthermore, a palladium-catalyzed, directed C(sp³)–H arylation of azetidines has been developed, providing a method to install aryl groups at the C-3 position, which can be used to explore interactions with aromatic-binding regions of a target. nih.gov The development of C3-indolyl substituted azetidin-2-ones has also shown that bulky groups at this position can lead to potent antimicrobial activity. researchgate.net

Substitutions at other ring positions, such as C-2, are also viable strategies. The introduction of substituents at C-2 can influence the conformational preferences of the ring and the relative orientation of the groups at N-1 and C-3. nih.gov The following table summarizes potential modifications at the C-3 position and their expected influence on activity.

| C-3 Substituent (R') on Amino Group | Potential Interactions | Hypothetical Impact on Activity |

|---|---|---|

| -H (Primary Amine) | Hydrogen bond donor | Baseline |

| -COCH₃ (Acetyl) | Hydrogen bond acceptor | May alter binding mode, potential for increased potency |

| -CH₂CH₃ (Ethyl) | Increased lipophilicity | May improve membrane permeability or hydrophobic interactions |

| -SO₂Ph (Benzenesulfonyl) | H-bond acceptor, potential for pi-stacking | Introduces significant bulk, could enhance or disrupt binding |

| -Aryl | Pi-stacking, hydrophobic interactions | Can probe for aromatic binding pockets nih.gov |

Conformational Analysis and its Correlation with Activity

The azetidine ring is a strained, non-planar four-membered heterocycle. Its specific puckered conformation dictates the spatial arrangement of its substituents, which is a critical factor for molecular recognition and biological activity. The conformational preferences of azetidine derivatives can be influenced by the nature and stereochemistry of substituents on both the nitrogen and carbon atoms of the ring.

Molecular modeling and spectroscopic studies on azetidine-containing peptides have shown that the four-membered ring effectively stabilizes γ-turn-like conformations. acs.orgacs.org This is distinct from the five-membered proline ring, which tends to induce β-turns. acs.org This inherent conformational preference can be exploited to design analogues of this compound that adopt a specific bioactive conformation required for target engagement.

Furthermore, strategic substitution can be used as a tool for conformational control. For example, the incorporation of fluorine into the azetidine ring can influence the ring pucker through electrostatic and hyperconjugative effects. researchgate.net A computational study of fluorinated azetidine derivatives showed a preference for a ring pucker that placed the fluorine atom away from the neutral nitrogen atom. researchgate.net This demonstrates that even subtle changes to the azetidine core can have significant conformational consequences, which in turn can affect the molecule's ability to bind to its target. Therefore, understanding the relationship between the ring's conformation and the orientation of key functional groups is essential for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. This approach is invaluable for understanding the SAR of this compound analogues and for designing new compounds with improved potency.

The development of a predictive QSAR model begins with a dataset of analogues with experimentally determined biological activities. For each analogue, a set of molecular descriptors is calculated, which quantify various physicochemical properties such as electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) features. nih.govresearchgate.net

Statistical methods, ranging from multiple linear regression (MLR) to more advanced machine learning algorithms like random forest or support vector machines, are then used to build a mathematical equation that relates the descriptors to the observed activity. mdpi.com A robust QSAR model must be rigorously validated to ensure its predictive power. nih.gov Key statistical metrics for validation include a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (Q²), and a high correlation coefficient for an external test set. nih.govresearchgate.net QSAR studies on 2-azetidinone derivatives have successfully identified key topological parameters that govern their antimicrobial activities, demonstrating the utility of this approach for the azetidine scaffold. nih.gov

| Descriptor Type | Example Descriptor | Property Represented | Potential Correlation with Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO energy | Reactivity, ability to participate in charge-transfer | Positive or negative, depending on the binding mechanism |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | An optimal volume may be required for binding |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases | Often a parabolic relationship with activity |

| Topological | Balaban Index (J) | Molecular size, shape, and branching | Can correlate with binding affinity and accessibility nih.gov |

A validated QSAR model serves as a powerful tool for virtual screening and the design of focused compound libraries. nih.gov Instead of synthesizing and testing thousands of compounds, a process that is both time-consuming and expensive, researchers can create large virtual libraries of this compound analogues in silico.

The QSAR model is then used to predict the biological activity of each virtual compound. nih.gov This process acts as a computational filter, reducing a large library of potential structures to a smaller, more manageable set of high-priority candidates that are predicted to be highly active. nih.govfrontiersin.org These prioritized compounds can then be synthesized and subjected to experimental testing. This QSAR-based virtual screening approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. Furthermore, the insights gained from the QSAR model's descriptors can guide the design of new analogues with optimized properties, facilitating a more rational and efficient lead optimization process. frontiersin.org

Computational Chemistry and Molecular Modeling Applications in Azetidine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method is fundamental in structure-based drug design for predicting the interaction between a ligand and its target protein's binding site.

For 1-Benzyl-N-methylazetidin-3-amine, molecular docking could be employed to predict how it fits within the active site of a specific biological target. Docking algorithms calculate the binding energy and score different poses, or orientations, of the ligand. researchgate.net Studies on similar heterocyclic compounds, such as azetidin-2-one (B1220530) and benzylpiperazine derivatives, have successfully used docking to predict binding modes and affinities. researchgate.netuni.lu For instance, in a hypothetical docking study of this compound against a target kinase, the simulation would aim to identify the most stable binding conformation, which is crucial for initiating free-energy calculations to estimate binding affinity more accurately. uni.lu The results of such a study would be a ranked list of binding poses, scored based on their predicted binding free energy, indicating the most probable interaction.

Table 1: Hypothetical Docking Results for this compound

This interactive table illustrates potential outcomes from a molecular docking simulation against a hypothetical protein target.

| Parameter | Predicted Value | Significance |

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong predicted binding interaction. |

| RMSD from reference (Å) | 1.2 | Low value suggests the docking pose is close to a known binding mode. |

| Predicted Pose Rank | 1 | The most energetically favorable orientation found by the software. |

Beyond predicting the orientation, docking analyses characterize the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for a ligand's potency and selectivity. For this compound, key interactions would likely involve:

Hydrogen Bonding: The amine group in the azetidine (B1206935) ring could act as a hydrogen bond donor or acceptor with polar residues in the protein's active site. uni.lu

π-π Stacking: The benzyl (B1604629) group's aromatic ring can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. researchgate.net

Hydrophobic Interactions: The benzyl and methyl groups can form favorable hydrophobic contacts, further anchoring the molecule in place.

Studies on related structures have shown that these types of interactions are crucial for activity. For example, the benzyl ring of certain inhibitors has been observed to bind deeply into catalytic centers through π-π stacking. aun.edu.eg Similarly, the azetidine ring has been incorporated into linkers in advanced molecules like PROTACs, where its compact structure influences the formation of a stable ternary complex.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insight into conformational flexibility and the stability of ligand-protein interactions.

For this compound, an MD simulation would reveal its conformational behavior in a solvent or within a protein's binding site. Key applications include:

Conformational Analysis: The four-membered azetidine ring has a less puckered structure compared to five- or six-membered rings, and MD simulations can explore its preferred conformations. This is crucial for understanding how the molecule presents its functional groups (benzyl, methylamine) for interaction.

Binding Stability: By running simulations of the docked complex, researchers can assess the stability of the predicted binding mode. If the key interactions are maintained throughout the simulation, it lends confidence to the docking result. Conversely, if the ligand diffuses away from the active site, the initial pose may have been incorrect.

Water Dynamics: MD simulations can illuminate the role of water molecules in mediating interactions between the ligand and the protein, which can be critical for binding affinity.

Recent studies have used MD simulations to validate docking results and understand the structural stability of complexes involving various heterocyclic compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and reaction mechanisms. epstem.net

For this compound, quantum calculations could be used to:

Determine Electronic Properties: Calculations can yield values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net

Analyze Reactivity: The significant ring-strain energy of the azetidine ring (approximately 25.2 kcal/mol) governs its reactivity. epstem.net Quantum calculations can model the transition states of potential reactions, helping to understand how the ring might open or how its substituents might react.

Optimize Geometry: These methods provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. epstem.net

Table 2: Predicted Electronic Properties of an Azetidine Derivative

This table shows examples of data that could be generated for this compound using quantum chemical calculations, based on published data for similar molecules.

| Property | Predicted Value | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of molecular stability and reactivity. |

| Dipole Moment | 1.8 Debye | A measure of the molecule's overall polarity. |

De Novo Design and Virtual Screening for Novel Azetidine Scaffolds

The unique structural and chemical properties of the azetidine ring make it a valuable scaffold for designing new molecules in drug discovery.

Virtual Screening: this compound can be used as a query structure in virtual screening campaigns. In this process, large digital libraries containing millions of compounds are computationally screened to identify molecules with similar properties or those predicted to bind to a specific target. The azetidine scaffold provides a rigid core that can reduce the entropic penalty of binding, potentially leading to higher affinity hits. Recently, deep learning-based virtual screening of over 1.4 billion compounds has been used to identify novel antibacterial scaffolds.

De Novo Design: This approach involves the computational construction of novel molecules from scratch or from smaller fragments. The this compound structure could serve as a starting fragment. Algorithms could then "grow" new functional groups from this core to optimize interactions within a target's binding site, leading to the design of entirely new chemical entities. The development of modular synthetic platforms allows for the systematic elaboration of such fragments in three dimensions, rapidly generating novel and potent compounds.

Lead Optimization Strategies for Developing Azetidine Based Therapeutics

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. wikipedia.orgdrughunter.com This approach offers an efficient way to sample chemical space and can provide highly promising starting points for optimization. drughunter.comnih.gov Unlike high-throughput screening (HTS) which screens large libraries of drug-like molecules, FBDD begins with simpler fragments (typically <300 Da) that, despite weak affinity, often exhibit more efficient binding interactions. wikipedia.orgnih.gov

The initial step in FBDD is the identification of fragments that bind to the target of interest. nih.gov Given their low affinity, this requires highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR). drughunter.comresearchgate.net An azetidine-containing molecule, due to its low molecular weight and complexity, represents an ideal candidate for inclusion in a fragment library. nih.gov

Fragment libraries are designed to be diverse in shape and functionality while adhering to the "Rule of Three" (e.g., molecular weight < 300, ClogP < 3). wikipedia.org The azetidine (B1206935) scaffold is a valuable component of such libraries as it provides a three-dimensional exit vector for subsequent chemical elaboration. acs.orgacs.org Once a fragment hit, such as a simple substituted azetidine, is identified, its binding mode must be characterized. X-ray crystallography is a particularly robust method for this, as it provides a high-resolution structure of the fragment bound to the target protein, revealing key interactions that can be exploited for optimization. wikipedia.orgnih.gov This structural information is critical for guiding the rational design of more potent compounds. nih.gov

After a fragment hit is identified and its binding validated, the next phase involves evolving it into a more potent, lead-like molecule. nih.gov This "fragment-to-lead" expansion is often guided by structural data and involves strategies like fragment growing, linking, or merging. nih.gov

Fragment Growing : This strategy involves adding chemical functionality to the fragment to engage with nearby pockets on the target protein, thereby increasing affinity and potency. A modular synthetic platform can be employed to systematically elaborate a fragment hit. acs.orgacs.org For an azetidine core, this could involve synthesizing derivatives with different substituents at the 1, 2, or 3-positions to explore the surrounding chemical space. The goal is to achieve a significant improvement in potency, often at least 100-fold from the initial fragment to the resulting lead. nih.gov

Fragment Linking/Merging : If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a single, more potent molecule. Alternatively, a new molecule can be designed that merges the key features of multiple overlapping fragment hits.

A key aspect of this expansion is the development of robust and modular synthetic chemistry in advance, allowing for the rapid elaboration of identified hits. acs.orgacs.org The use of bifunctional azetidine building blocks, for example, allows for systematic and programmable elaboration of fragment hits into three-dimensional lead-like compounds. acs.org

Rational Design and Medicinal Chemistry Principles

Rational design leverages an understanding of the biological target and principles of medicinal chemistry to iteratively modify a lead compound, such as one containing the 1-Benzyl-N-methylazetidin-3-amine scaffold, to achieve optimal properties. coleparmer.frnih.gov

Bioisosteric replacement involves substituting one functional group or moiety with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties. tcichemicals.com The azetidine ring itself is often used as a bioisostere for other cyclic systems.

Replacement of Other Rings : The azetidine ring can serve as a bioisosteric replacement for larger or more lipophilic rings like piperidine (B6355638) or cyclohexane. nih.govcambridgemedchemconsulting.com This strategy can lead to compounds with lower lipophilicity, improved solubility, and better metabolic stability. nih.gov For instance, replacing a pyrrolidine (B122466) core with a 1,2-disubstituted azetidine resulted in reduced lipophilicity and enhanced microsomal stability in a series of PI3Kγ/δ inhibitors. nih.gov

Internal Bioisosteres : Within the azetidine class, different substitution patterns can act as bioisosteres for other scaffolds. In the development of polymerase theta inhibitors, a 3-hydroxymethyl-azetidine was identified as an effective bioisostere of pyrrolidin-3-ol. nih.gov

Improving Properties : The introduction of sp³-rich scaffolds like azetidines in place of planar aromatic rings can improve compound properties by increasing three-dimensionality, which often leads to better solubility and more favorable pharmacokinetics. tcichemicals.com

The table below provides examples of bioisosteric replacements involving azetidine rings.

| Original Scaffold/Group | Bioisosteric Replacement | Resulting Improvement | Reference(s) |

| Pyrrolidine | 1,2-disubstituted Azetidine | Reduced lipophilicity, improved microsomal stability | nih.gov |

| Pyrrolidin-3-ol | 3-hydroxymethyl-azetidine | Effective scaffold for polymerase theta inhibition | nih.gov |

| Piperazine / Morpholine | Spiro-azetidine | Increased 3-dimensionality, improved solubility | tcichemicals.com |

| Salicylic Acid | Azetidine ring with specific substituents | Maintained or altered binding characteristics to STAT3 | nih.govresearchgate.net |

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular cores (scaffolds) that can serve as effective replacements for the central framework of a known active compound while maintaining or improving biological activity. nih.govrsc.org This can provide a route to novel chemical space and improved intellectual property positions. nih.gov For example, a shape-based scaffold hopping approach was used to convert a pyrimidine-based kinase inhibitor into a pyrazole (B372694) core with superior physicochemical properties. nih.gov A similar strategy could be envisioned to replace the core of a known inhibitor with an azetidine-based scaffold like that of this compound. In one study, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline led to the development of novel flavan (B184786) derivatives as potential anticancer agents. nih.govresearchgate.net

Analogue design, a cornerstone of medicinal chemistry, involves the systematic synthesis and testing of a series of related compounds (analogues) to build a structure-activity relationship (SAR). nih.govacs.org This iterative process helps to identify which parts of a molecule are essential for activity and which can be modified to enhance potency, selectivity, or ADME properties. coleparmer.fr For instance, in the development of azetidine-based STAT3 inhibitors, researchers systematically varied the benzoic acid and cyclohexylbenzyl moieties to optimize potency and physicochemical characteristics. nih.govacs.org Similarly, a series of TZT-1027 analogues were created by replacing a phenylethyl group with a 3-aryl-azetidine moiety, leading to compounds with potent antiproliferative activities. mdpi.com

The following table shows research findings from the analogue design of azetidine-based antitumor agents. mdpi.com

| Compound | R Group on 3-Aryl-Azetidine | IC₅₀ (A549 cells, nM) | IC₅₀ (HCT116 cells, nM) |

| 1a | 4-methoxyphenyl | 2.2 | 2.1 |

| 1b | 4-fluorophenyl | 4.8 | 4.1 |

| 1c | 4-chlorophenyl | 3.4 | 3.2 |

| 1d | 4-bromophenyl | 4.9 | 4.6 |

| 1e | 4-methylphenyl | 3.9 | 3.5 |

Computational Approaches in Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern lead optimization. frontiersin.org These approaches accelerate the design-synthesis-test cycle by predicting how chemical modifications will affect a compound's properties, allowing researchers to prioritize the synthesis of the most promising analogues. coleparmer.frfrontiersin.org

Structure-Based Drug Design (SBDD) : When a high-resolution structure of the target protein is available, SBDD techniques like molecular docking can be used to visualize and predict how analogues of a lead compound, such as this compound, will bind. nih.gov This allows for the rational design of modifications to improve binding affinity and selectivity. For example, the development of 3-hydroxymethyl-azetidine derivatives as polymerase theta inhibitors was enabled by AI-driven, structure-based design. nih.gov

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. frontiersin.org A pharmacophore model can guide the design of new scaffolds or modifications that retain these key features.

In Silico ADME/Tox Prediction : Computational models can predict the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of designed analogues before they are synthesized. frontiersin.org This helps to de-risk the lead optimization process by flagging compounds with likely poor pharmacokinetic profiles or toxicity liabilities early on. nih.gov For example, in silico analysis was used to pre-optimize a library of azetidine-based scaffolds for CNS drug discovery by filtering for key parameters like molecular weight, logP, and polar surface area. nih.gov

By integrating these computational approaches, medicinal chemists can more efficiently navigate the complex, multi-parameter optimization challenge of transforming a promising hit into a viable drug candidate. frontiersin.orgnih.gov

AI-Driven Lead Optimization (e.g., Deep Learning, Reinforcement Learning)

Artificial intelligence (AI) has emerged as a transformative force in lead optimization, enabling faster and more accurate exploration of chemical space. preprints.orgpreprints.org These computational methods analyze vast datasets of chemical structures and their associated biological activities to guide the design of new, improved molecules. preprints.org

Deep Learning (DL) , a subset of AI, utilizes deep neural networks (DNNs) to build predictive Quantitative Structure-Activity Relationship (QSAR) models. springernature.com For nitrogen heterocycles like azetidines, these models can learn intricate relationships between structural modifications and biological outcomes. frontiersin.orgresearchgate.net For instance, a DNN can be trained on a set of azetidine analogues and their measured potencies against a specific protein target. The trained model can then predict the activity of novel, unsynthesized derivatives, allowing chemists to prioritize the most promising candidates for synthesis. springernature.com This process significantly reduces the time and cost associated with traditional trial-and-error synthesis. preprints.org

Reinforcement Learning (RL) offers a different, more proactive approach. nih.gov In this paradigm, an AI "agent" is tasked with generating new molecules. nih.gov The agent is rewarded for creating structures with desirable properties (e.g., high predicted activity, good drug-likeness) and penalized for undesirable ones. nih.govopenreview.net Starting with a core scaffold like azetidine, an RL model can iteratively modify the structure, exploring vast chemical space to discover novel compounds that are optimized for multiple parameters simultaneously. nih.govopenreview.net This technique is particularly powerful for de novo design, where the goal is to create entirely new molecular structures. arxiv.orgresearchgate.net For example, the REINVENT algorithm uses a pre-trained recurrent neural network (RNN) that is fine-tuned with RL to generate molecules with specific desired properties. nih.gov

In Silico ADMET Prediction and Optimization

A major cause of late-stage drug development failure is an unfavorable ADMET profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Predicting these properties early in the lead optimization phase is therefore critical. In silico ADMET prediction tools use computational models to estimate these pharmacokinetic and toxicological properties before a compound is ever synthesized. nih.govresearchgate.net

For an azetidine-based compound, these models can predict a range of crucial characteristics. For example, properties like lipophilicity (LogP) and polar surface area (PSA) can be calculated to estimate a molecule's potential for absorption and membrane permeability. frontiersin.org Models can also predict potential liabilities, such as inhibition of key metabolic enzymes (e.g., Cytochrome P450s) or off-target effects like hERG channel blockage, which can lead to cardiotoxicity. frontiersin.orgresearchgate.net

The power of in silico ADMET prediction lies in its integration into the design cycle. As medicinal chemists design new analogues of a lead compound like this compound, they can rapidly assess the probable ADMET profile of each new design. This allows for the proactive optimization of the molecule, modifying its structure to improve its pharmacokinetic properties while maintaining or enhancing its desired biological activity.

Below is an interactive table demonstrating how in silico tools might be used to evaluate a hypothetical series of azetidine analogues derived from a common core. The data illustrates how structural changes can impact key predicted ADMET properties.

Library Synthesis and High-Throughput Screening for Structure-Activity Mapping

While computational methods guide design, empirical data from biological testing remains the gold standard. Library synthesis coupled with high-throughput screening (HTS) is a powerful strategy for systematically exploring the structure-activity relationship (SAR) around a core scaffold like azetidine. nih.gov

This process involves the creation of a large, diverse collection of related compounds, or a "library." acs.org Starting from a key intermediate, chemists can employ various reactions to introduce a wide range of substituents at different positions on the azetidine ring and its appendages. nih.govchemrxiv.org For example, using this compound as a starting point, a library could be generated by varying the aromatic substitution on the benzyl (B1604629) group, replacing the N-methyl with other alkyl or acyl groups, and derivatizing the 3-amino group. Recent advances have focused on creating diverse and stereochemically complex azetidine libraries for drug discovery. chemrxiv.orgacs.org

Once synthesized, this library of compounds is subjected to HTS, where each compound is automatically tested for its activity against the biological target of interest. acs.org The resulting data, often consisting of thousands of data points, provides a detailed map of the SAR. nih.gov This map reveals which chemical features are essential for activity, which are detrimental, and which can be modified to fine-tune other properties like selectivity or metabolic stability. nih.gov This empirical SAR data is invaluable and can be used to build more accurate computational models, creating a synergistic loop between in silico prediction and real-world experimentation.

The table below provides a simplified example of SAR data that might be generated from screening a small, focused library of azetidine derivatives.

Applications of 1 Benzyl N Methylazetidin 3 Amine As a Chiral Building Block in Organic Synthesis

Integration into Complex Molecular Architectures

The incorporation of 1-Benzyl-N-methylazetidin-3-amine into complex molecular architectures has not been a focal point of published synthetic efforts. The construction of intricate molecules often relies on well-established building blocks with predictable reactivity and stereochemical control. While substituted azetidines are found in various bioactive molecules, the specific synthetic routes and strategies detailing the integration of this compound into larger, more complex scaffolds are not described in the available chemical literature.

Role in Peptidomimetics and Natural Product Synthesis

Similarly, the role of this compound in the fields of peptidomimetics and natural product synthesis is not documented. Peptidomimetics often utilize constrained amino acid analogues to mimic peptide secondary structures, and the azetidine (B1206935) ring can serve as a proline bioisostere. However, the specific application of this N-benzyl, N-methyl substituted azetidinamine in the design and synthesis of peptidomimetics has not been reported. Furthermore, its use as a key intermediate or building block in the total synthesis of any known natural product has not been published.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzyl-N-methylazetidin-3-amine?

- Methodological Answer : While direct synthesis of this compound is not explicitly documented in the provided evidence, analogous methods for benzylamine derivatives can be adapted. For example, reductive amination using a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) has been successfully employed for synthesizing N-benzylnaphthalen-1-amine with 84% yield . Alternatively, alkylation of secondary amines (e.g., benzylmethylamine) with azetidine precursors (e.g., 3-bromoazetidine) could be explored, similar to the coupling reactions described for [Benzyl-(2-naphthylmethyl)-propargyl]-amine using propargyl bromide and triethylamine .

Q. How is the purity of this compound typically assessed in research settings?

- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) or gas chromatography (GC), though specific protocols for this compound are not provided. For structurally related amines, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) is critical for verifying chemical identity and detecting impurities, as demonstrated in the characterization of N-benzylnaphthalen-1-amine . Mass spectrometry (HRMS) is also recommended for confirming molecular weight, as shown for benzyl-substituted amine derivatives .

Q. What safety precautions are recommended when handling this compound in the laboratory?

- Methodological Answer : General safety protocols for aromatic amines apply. These include using personal protective equipment (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. Safety data sheets (SDS) for structurally similar compounds, such as N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine, emphasize hazard mitigation through proper ventilation and spill containment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in reductive amination reactions?

- Methodological Answer : Catalyst selection and reaction time are critical. For example, Pd/NiO (1.1 wt%) at 25°C under hydrogen achieved high yields (84–98%) for N-benzyl derivatives . Testing alternative catalysts (e.g., Raney Ni, Pt/C) or adjusting hydrogen pressure may enhance efficiency. Solvent effects should also be explored; polar aprotic solvents like THF or DMF may stabilize intermediates in azetidine ring formation.

Q. What analytical techniques are most effective for resolving stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Chiral chromatography or circular dichroism (CD) spectroscopy can resolve enantiomers. For example, (S)-enantiomers of related compounds (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine) were isolated using chiral stationary phases . Nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography may also clarify spatial arrangements, as demonstrated for benzothiazole derivatives .

Q. How do structural modifications to the azetidine ring influence the physicochemical properties of this compound?

- Methodological Answer : Introducing substituents (e.g., fluorine, methyl groups) can alter ring strain, solubility, and bioavailability. For example, replacing the azetidine nitrogen with a sulfur atom (as in 1,3-benzothiazole derivatives) increases hydrophobicity and thermal stability, as seen in compounds with higher boiling points (231°C for 1,3-Benzothiazole-6-amine) . Computational modeling (DFT or MD simulations) can predict effects of modifications on receptor binding or metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。